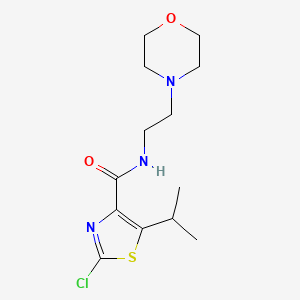
C13H20ClN3O2S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C13H20ClN3O2S is a complex organic molecule that contains carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C13H20ClN3O2S typically involves multiple steps, including the formation of intermediate compounds. The specific synthetic route can vary depending on the desired purity and yield. Commonly, the synthesis begins with the preparation of a suitable precursor, followed by a series of chemical reactions such as nucleophilic substitution, oxidation, and reduction. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to optimize the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and high efficiency. Industrial production methods may also involve the use of specialized equipment to handle hazardous reagents and by-products safely.
Analyse Des Réactions Chimiques
Types of Reactions
C13H20ClN3O2S: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler molecules or alter its functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of This compound include strong acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from the reactions of This compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
C13H20ClN3O2S: has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of C13H20ClN3O2S involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
C13H20ClN3O2S: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar functional groups or structural features. For example, compounds with similar molecular weights or containing chlorine, nitrogen, and sulfur atoms may exhibit comparable chemical properties. the specific arrangement of atoms and the presence of unique functional groups in This compound contribute to its distinct chemical behavior and applications.
List of Similar Compounds
C13H20ClN3O2: A compound with a similar molecular formula but lacking the sulfur atom.
C13H20N3O2S: A compound with a similar molecular formula but lacking the chlorine atom.
C13H20ClN3O2S2: A compound with an additional sulfur atom, leading to different chemical properties.
Propriétés
Formule moléculaire |
C13H20ClN3O2S |
|---|---|
Poids moléculaire |
317.84 g/mol |
Nom IUPAC |
2-chloro-N-(2-morpholin-4-ylethyl)-5-propan-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C13H20ClN3O2S/c1-9(2)11-10(16-13(14)20-11)12(18)15-3-4-17-5-7-19-8-6-17/h9H,3-8H2,1-2H3,(H,15,18) |
Clé InChI |
CMZFBYFDQTUGGP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(N=C(S1)Cl)C(=O)NCCN2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-methyl-4-(4-methylphenyl)-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14939549.png)
![4-bromo-N-[(4-bromophenyl)sulfonyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide](/img/structure/B14939560.png)
![N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-tyrosine](/img/structure/B14939566.png)
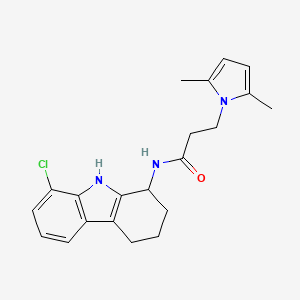
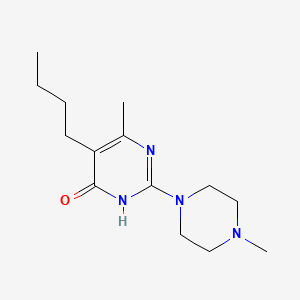
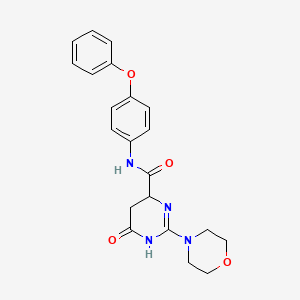
![N-[2-(4-methoxyphenyl)-2-oxoethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B14939587.png)
![N-[2-(5-chloro-1H-benzimidazol-1-yl)ethyl]-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetamide](/img/structure/B14939595.png)
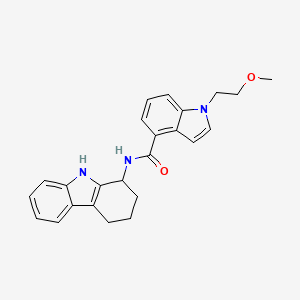
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B14939615.png)
![(1E)-4,4,6,8-tetramethyl-1-[2-oxo-2-(thiophen-2-yl)ethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14939628.png)
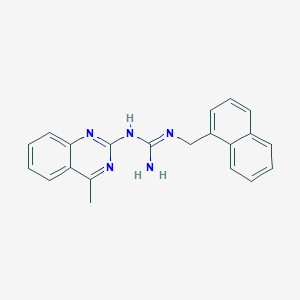
![N-(2,3-dichlorophenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B14939644.png)
![N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14939645.png)
